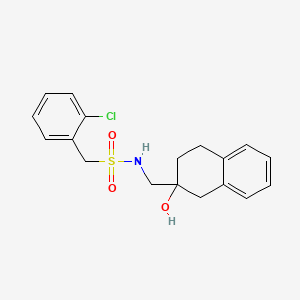

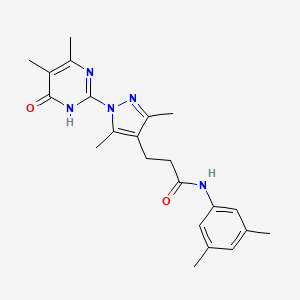

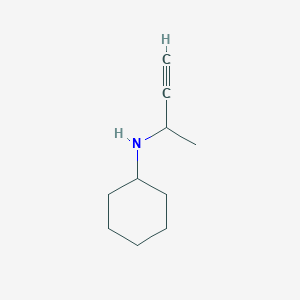

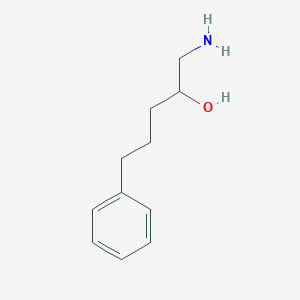

![molecular formula C19H21N5O3 B2740564 8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-98-6](/img/structure/B2740564.png)

8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.

BenchChem offers high-quality 8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Purine derivatives containing the 1,4-pentadien-3-one moiety have been synthesized and evaluated for their antiviral potential . Among these, compounds E 1, E 3, E 5, E 7, E 18, and E 19 demonstrated excellent protection activities against viruses. Their EC50 values ranged from 125.2 to 195.4 µg/mL, surpassing that of the reference compound Ningnanmycin (271.2 μg/mL). Notably, this study represents the first report on the design, synthesis, and antiviral activity of purine derivatives containing the 1,4-pentadien-3-one moiety.

Antitumor Properties

Although not directly related to E 1, other purine conjugates have been investigated for their antitumor activities. For instance, compound 4e exhibited weak inhibition against tumor cell lines, emphasizing the need for further exploration in this area .

Functional Mechanism and Intracellular Targets

To understand the mode of action, researchers have explored the intracellular targets of compound 4e. Cell proliferation assays with protection agents (thymidine, adenosine, and AICA) were conducted to identify relevant enzymes .

Bioactive Molecules and Drug Development

Purine derivatives, including E 1, have been pivotal in drug development. Well-known drugs like acyclovir (anti-herpes) and abacavir (anti-HIV) are based on purine scaffolds. Researchers continue to explore novel bioactive purine compounds for various therapeutic applications .

Chemical Synthesis and Optimization

The optimal conditions for synthesizing E 1 and related compounds involve using dimethylformamide (DMF) as the solvent, potassium hydroxide (KOH) as the catalyst, and specific temperature and time parameters .

Structural Insights and SAR Studies

Understanding the structure-activity relationship (SAR) of purine derivatives, including E 1, is crucial for designing more potent analogs. Researchers investigate modifications to the purine core and the 1,4-pentadien-3-one moiety to enhance bioactivity.

Wirkmechanismus

Target of Action

Similar purine derivatives have been found to inhibit enzymes like dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

Purine derivatives have been known to interact with their targets, leading to inhibition of the enzymes . This interaction can result in disruption of DNA synthesis and cell proliferation .

Biochemical Pathways

The compound likely affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound can disrupt DNA synthesis and cell proliferation .

Pharmacokinetics

The lipophilicity and rate of degradation of similar compounds have been found to influence their biological activity .

Result of Action

The compound’s action can lead to the accumulation of cells in the S-phase, inducing apoptosis . This is likely due to the disruption of DNA synthesis and cell proliferation caused by the inhibition of key enzymes .

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-5-10-22-17(25)15-16(21(3)19(22)26)20-18-23(15)11-12(2)24(18)13-6-8-14(27-4)9-7-13/h6-9,11H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOIHQVVXJXTFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2740497.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)